molecular formula C9H10F2O2 B14062310 1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene

1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene

Katalognummer: B14062310
Molekulargewicht: 188.17 g/mol
InChI-Schlüssel: JOJIMCOHASDSMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluorine atom, and a fluoromethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethoxybenzene and fluorinating agents.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

    Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and amines are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound acts as an electron-rich aromatic system, facilitating the attack of electrophiles.

    Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to the formation of new bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the fluorine atoms and fluoromethyl group.

    1,3-Dimethoxy-2-fluorobenzene: Contains only one fluorine atom.

    1,3-Dimethoxy-5-fluorobenzene: Contains a single fluorine atom at a different position.

Uniqueness

1,3-Dimethoxy-5-fluoro-2-(fluoromethyl)benzene is unique due to the presence of both methoxy and fluorine substituents, which impart distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C9H10F2O2

Molekulargewicht

188.17 g/mol

IUPAC-Name

5-fluoro-2-(fluoromethyl)-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4H,5H2,1-2H3

InChI-Schlüssel

JOJIMCOHASDSMM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1CF)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.